molecular formula C17H14O3 B3035793 benzyl 2H-chromene-3-carboxylate CAS No. 338419-75-3

benzyl 2H-chromene-3-carboxylate

Cat. No. B3035793
CAS RN: 338419-75-3
M. Wt: 266.29 g/mol
InChI Key: RBOAQXXDQLWXLS-UHFFFAOYSA-N
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Description

Benzyl 2H-chromene-3-carboxylate is a type of chromene, which is an important oxygen heterocycle . It is widely used in natural products, pharmaceutical agents, and biologically relevant molecules . It also has applications in materials science and organic synthesis .


Synthesis Analysis

The synthesis of 2H-chromenes, including benzyl 2H-chromene-3-carboxylate, has been a subject of research. Two major synthetic strategies have been developed towards such compounds . These strategies include benzopyran ring formation involving cyclization reactions and the late-stage functionalization of the parent 2H-chromenes . An efficient and redox-neutral synthesis of 2H-chromene-3-carboxylic acids from N-phenoxyacetamides and methyleneoxetanones has been realized via a solvent-controlled and rhodium(III)-catalyzed C–H activation/unusual [3 + 3] annulation sequence .


Molecular Structure Analysis

The molecular structure of benzyl 2H-chromene-3-carboxylate is characterized by a benzene fusion ring at a 5,6-positioned 4H-pyran ring system .

Scientific Research Applications

Novel Heterocyclic Compound Synthesis

A facile method has been developed for the synthesis of novel heterocyclic compounds, including 4H-chromene-3-carboxylates, via nucleophilic substitution reactions. These compounds are of interest due to their potential applications in materials science and pharmacology (G. Saidachary, K. V. Prasad, M. Sairam, & B. Raju, 2014).

Unusual Synthetic Routes

An unexpected synthetic route has been observed for the synthesis of 3-(2-(arylamino)thiazol-4-yl)-2H-chromen-2-ones via benzopyran ring opening, demonstrating the versatility of chromene derivatives in organic synthesis and their potential for creating biologically active compounds (K. Kavitha, D. Srikrishna, B. Sridhar, & P. Aparna, 2018).

Cytotoxic Activity and Tubulin Inhibition

Novel methoxybenzenes-substituted 2H/4H-chromene derivatives have been synthesized and evaluated for cytotoxic activity against human cancer cell lines. Some compounds have shown promising activity, suggesting potential applications in cancer therapy. The mechanism of action for these compounds may involve tubulin inhibition (K. R. Reddy, D. Swaroop, N. Ravikumar, et al., 2017).

Catalytic Synthesis

Catalytic methodologies have been developed for the synthesis of 2H-chromenes, highlighting their structural importance in medicinal chemistry and chemical biology. These methods provide new avenues for the efficient synthesis of chromene derivatives (N. Majumdar, N. Paul, Sutanuva Mandal, et al., 2015).

Photophysical Properties

The synthesis and study of photochromic 2H-chromenes based on 3-carboxylated coumarins have been reported. These compounds exhibit interesting photophysical properties, making them potential candidates for applications in materials science and photophysics (N. Cerqueira, L. Rodrigues, A. F. Oliveira-Campos, et al., 2003).

properties

IUPAC Name

benzyl 2H-chromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O3/c18-17(20-11-13-6-2-1-3-7-13)15-10-14-8-4-5-9-16(14)19-12-15/h1-10H,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBOAQXXDQLWXLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl 2H-chromene-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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